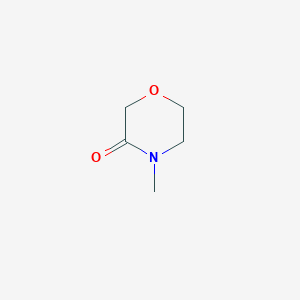

4-Methylmorpholin-3-one

Description

Contextualizing 4-Methylmorpholin-3-one within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. Heterocyclic compounds are ubiquitous in nature and form the structural core of countless pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.com

Within this vast family, this compound holds a specific and important position. It is a derivative of morpholine (B109124), a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. Structurally, this compound is classified as a lactam, which is a cyclic amide. ontosight.ai The "4-methyl" designation indicates a methyl group is attached to the nitrogen atom at position 4, and the "-3-one" signifies a carbonyl group (C=O) at position 3 of the morpholine ring. This arrangement of functional groups creates a molecule with distinct reactivity and potential for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 20721-78-2 |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Topological Polar Surface Area (TPSA) | 29.54 Ų |

| LogP | -0.525 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 0 |

Data sourced from computational chemistry analyses. chemscene.com

Significance of the Morpholin-3-one (B89469) Scaffold in Contemporary Organic Synthesis

The morpholine ring is a frequently utilized heterocycle in medicinal chemistry, often considered a "privileged" structure due to its regular appearance in bioactive molecules and its ability to improve the pharmacokinetic profile of drug candidates. researchgate.net The morpholin-3-one scaffold, as the core of this compound, is particularly significant as a versatile building block in organic synthesis. ontosight.airesearchgate.net

Morpholin-3-one derivatives serve as crucial intermediates in the synthesis of complex pharmaceutical agents. ontosight.ai For instance, substituted morpholin-3-ones are key precursors in the synthesis of the modern anticoagulant drug rivaroxaban. acs.org The scaffold's utility also extends to the development of molecules with potential anticancer and anti-inflammatory properties, where it acts as a pharmacophore that can be readily functionalized to interact with specific biological targets. ontosight.ai Research has shown that the morpholinone core can be used to generate sp³-rich molecular libraries, which are highly valued in drug discovery for exploring new chemical space and identifying novel therapeutic leads. researchgate.netnih.gov

Table 2: Examples of Morpholin-3-one Derivatives in Chemical Research

| Compound Name | Significance / Application | Reference(s) |

|---|---|---|

| 4-(4-Nitrophenyl)morpholin-3-one (B139987) | Key intermediate in the synthesis of rivaroxaban. | acs.org |

| 4-(3-Aminophenyl)morpholin-3-one | Building block for synthesizing kinase inhibitors with potential anticancer activity. | |

| (R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one | A chiral building block used in asymmetric synthesis. | bldpharm.com |

Historical Evolution of Research on this compound and its Derivatives

Research into compounds like this compound evolved from foundational work on simpler, related heterocycles. Early studies focused on its parent amine, N-methylmorpholine (NMM), a versatile base and catalyst. wikipedia.org The synthesis of NMM itself, through methods like the reaction of methylamine (B109427) with diethylene glycol or the reaction of morpholine with formaldehyde (B43269) and formic acid, established basic routes to N-substituted morpholines. wikipedia.orgchemicalbook.com The N-oxide of NMM, N-methylmorpholine N-oxide (NMMO), gained prominence as a co-oxidant in important chemical transformations and as a solvent for cellulose (B213188) in the Lyocell process. wikipedia.org

The growing importance of morpholine-containing structures in medicinal chemistry spurred research into more complex derivatives. researchgate.net The focus shifted towards the synthesis and functionalization of the morpholinone core. A significant development in this area was the creation of methods to produce substituted morpholin-3-ones as key intermediates for high-value pharmaceuticals, such as rivaroxaban. acs.org More recent academic inquiry has concentrated on sophisticated synthetic strategies, including asymmetric synthesis, to create stereochemically defined morpholinones. researchgate.net These advanced methods allow for precise control over the three-dimensional structure of the molecule, which is critical for its interaction with biological targets. nih.gov

Defining the Scope of Academic Inquiry for this compound

Current academic and industrial research on this compound and its derivatives is primarily focused on several key areas:

Advanced Synthetic Methodologies: A major thrust of research is the development of novel, efficient, and stereoselective synthetic routes to access functionalized 4-Methylmorpholin-3-ones. This includes organocatalytic and metal-catalyzed reactions that allow for the construction of complex and chirally pure morpholinone structures. researchgate.net

Medicinal Chemistry Applications: The compound and its scaffold are extensively used as starting points for the design and synthesis of new therapeutic agents. Researchers explore how different substituents on the morpholinone ring affect biological activity, aiming to develop new treatments for a range of diseases. ontosight.airesearchgate.net The synthesis of compound libraries based on the morpholin-3-one core for high-throughput screening remains a vital part of drug discovery. nih.gov

Role as a Chemical Building Block: Beyond direct drug development, this compound is valued as a versatile chemical intermediate. enaminestore.com Its functional groups can be manipulated through various chemical reactions to build larger, more complex molecular architectures for use in both medicinal chemistry and materials science. ontosight.ainih.gov

The academic inquiry surrounding this compound is driven by its proven utility as a privileged scaffold, offering a robust platform for the creation of diverse and functionally complex molecules.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(3-Aminophenyl)morpholin-3-one |

| (R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one |

| 4-(4-Nitrophenyl)morpholin-3-one |

| 5-(aminomethyl)-4-methylmorpholin-3-one |

| Acetonitrile (B52724) |

| Aprepitant |

| Diethylene glycol |

| Ethanol |

| Formaldehyde |

| Formic acid |

| Glycine |

| Glycolic acid |

| L-ascorbic acid |

| m-nitro benzaldehyde |

| Methylamine |

| Morpholine |

| N-methylmorpholine (NMM) |

| N-methylmorpholine N-oxide (NMMO) |

| p-nitro benzaldehyde |

| Rivaroxaban |

| Sodium chlorite |

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-2-3-8-4-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQBGDBLZZPFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451557 | |

| Record name | 4-methylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20721-78-2 | |

| Record name | 4-methylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Methylmorpholin 3 One and Its Derivatives

Classical and Modern Synthetic Routes

The construction of the 4-methylmorpholin-3-one scaffold can be achieved through several established and contemporary synthetic pathways. These methods often involve the formation of the morpholin-3-one (B89469) ring system followed by or incorporating the introduction of the N-methyl group.

Synthesis from Morpholine-3-carboxylic Acid and Formaldehyde (B43269) with Catalytic Hydrogenation

A direct method for the synthesis of N-alkylated morpholine (B109124) derivatives involves the reductive amination of a secondary amine. In a procedure analogous to the formation of this compound, 4-methylmorpholine-3-carboxylic acid has been synthesized from morpholine-3-carboxylic acid. This reaction employs aqueous formaldehyde as the carbon source for the methyl group and palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. researchgate.net The reaction proceeds at room temperature over 24 hours. The catalyst is subsequently removed by filtration, and the product is obtained after concentrating the filtrate. researchgate.net

A similar N-methylation, known as the Eschweiler-Clarke reaction, can also be employed. For instance, the (3S)-enantiomer of 4-methylmorpholine-3-carboxylic acid was prepared by reacting (S)-3-morpholinecarboxylic acid with formaldehyde and formic acid in methanol (B129727) at reflux. mdpi.commdpi.com This method provides the desired N-methylated product in high yield. mdpi.com

Table 1: N-Methylation of Morpholine-3-carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Morpholine-3-carboxylic acid | Formaldehyde, 10% Pd/C, H₂ atmosphere, room temp, 24h | 4-Methylmorpholine-3-carboxylic acid | researchgate.net |

| (S)-3-Morpholinecarboxylic acid HCl | Formaldehyde, Formic acid, Methanol, reflux, 6h | (3S)-4-Methyl-3-Morpholinecarboxylic Acid | mdpi.commdpi.com |

Preparation of Morpholin-3-one Derivatives from Vicinal Amino Alcohols

Vicinal amino alcohols are fundamental building blocks for the synthesis of the morpholine ring system. thieme-connect.com A common and straightforward approach involves the reaction of a vicinal amino alcohol, such as monoethanolamine, with a reagent that provides the remaining two-carbon unit of the ring.

Another approach involves the reaction of an amino alcohol with chloroacetyl chloride in a biphasic system (e.g., dichloromethane (B109758) and water) with a base like sodium hydroxide, followed by ring closure induced by a stronger base like potassium hydroxide. unideb.hu

Table 2: Synthesis of Morpholin-3-ones from Vicinal Amino Alcohols

| Vicinal Amino Alcohol | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Monoethanolamine | Ethyl chloroacetate | Sodium alcoholate, Isopropanol, 50-80 °C | 3-Morpholinone | nih.gov |

| 2-Anilinoethanol | Chloroacetyl chloride | NaOH, H₂O, DCM, rt; then aq. KOH, IPA, rt | 4-Phenyl-3-morpholinone | unideb.hunih.gov |

Cyclization Reactions Leading to the Morpholin-3-one Ring System

The formation of the morpholin-3-one ring is the cornerstone of synthesizing these heterocyclic compounds. Various cyclization strategies have been developed, often categorized by the bond(s) being formed in the ring-closing step.

A prevalent strategy involves the intramolecular cyclization of an N-substituted-2-chloroacetamide derivative. For example, reacting an amine with 2-(2-chloroethoxy)acetyl chloride forms an amide intermediate which, upon treatment with a base, undergoes cyclization to yield the corresponding 4-substituted morpholin-3-one. memphis.edu This method has been utilized in the synthesis of 4-(3-nitrophenyl)morpholin-3-one. memphis.edu

Another powerful approach is the condensation cyclization reaction. For instance, p-nitroaniline can be converted to an acyl-substituted amino aniline, which then reacts with 1,4-dioxane-2-ketone. The resulting intermediate undergoes a condensation cyclization under basic conditions to form a 4-(4-substituted acylaminophenyl)morpholin-3-one. clockss.org

"One-pot" procedures have also been developed for industrial efficiency. In one such process, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is transformed directly into 4-(4-nitrophenyl)morpholin-3-one (B139987) without the isolation of intermediates. nih.gov This is achieved by reacting 2-(2-chloroethoxy)acetic acid with 4-nitroaniline, followed by an in-situ cyclization. nih.gov

Strategies for Introducing the N-Methyl Group (e.g., N-alkylation)

Once the morpholin-3-one ring is formed, or using a pre-methylated starting material, the N-methyl group is a key feature of the target compound. N-alkylation is a common method to introduce this group.

A direct N-methylation of morpholine can be achieved with methanol in a gas-solid phase reaction over a CuO–NiO/γ–Al₂O₃ catalyst. This process, conducted in a fixed-bed reactor, can achieve high conversion (95.3%) and selectivity (93.8%) for N-methylmorpholine under optimized conditions. googleapis.com This catalytic system is also effective for other low-carbon primary alcohols. googleapis.com

As mentioned previously (Section 2.1.1), the Eschweiler-Clarke reaction, using a mixture of formaldehyde and formic acid, is a classic and effective method for the exhaustive methylation of primary and secondary amines, and has been successfully applied to morpholine derivatives. mdpi.commdpi.com Another related method is reductive amination using formaldehyde in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. researchgate.netgoogle.com

Advanced Synthetic Transformations Involving this compound Derivatives

Beyond the synthesis of the core structure, the introduction of functional groups at specific positions on the morpholin-3-one ring is crucial for developing new chemical entities.

Synthesis of this compound Derivatives with Azidomethyl Substitution

The introduction of an azidomethyl group onto the morpholin-3-one ring provides a versatile chemical handle for further modifications, such as "click chemistry" reactions. The synthesis of such derivatives typically involves the preparation of a hydroxymethyl or halomethyl precursor, followed by nucleophilic substitution with an azide (B81097) source.

A synthetic route to 2-(azidomethyl)-2,4-dimethylmorpholine has been reported, starting from the corresponding 2-(hydroxymethyl) derivative. nih.gov The hydroxyl group is first converted to a better leaving group, such as a nosylate (B8438820) (4-nitrobenzenesulfonate), which is then displaced by an azide ion. nih.gov

The key challenge is the regioselective introduction of a hydroxymethyl or halomethyl group onto the this compound ring. One potential strategy involves ozonolysis. The ozonolysis of O-allyl amides has been shown to produce 5-hydroxymorpholinones. researchgate.netunideb.huresearchgate.net This method, if applied to a suitable N-methylated allyl amide precursor, could yield a 5-(hydroxymethyl)-4-methylmorpholin-3-one (B13476792) intermediate. Another related method is iodocyclization, which can produce 5-iodomethylmorpholinones from allyl amide precursors. researchgate.netunideb.hu

Once the hydroxymethyl or halomethyl precursor is obtained, conversion to the azidomethyl derivative is typically straightforward.

From Hydroxymethyl: The alcohol can be converted to the azide via a two-step process involving activation (e.g., conversion to a tosylate, mesylate, or nosylate) followed by Sₙ2 displacement with sodium azide. nih.gov Alternatively, a one-pot reaction using triphenylphosphine, sodium azide, and carbon tetrachloride can be employed. memphis.edu

From Halomethyl: A halomethyl group, such as chloromethyl or bromomethyl, can be directly converted to the azidomethyl group by reaction with sodium azide in a polar aprotic solvent like DMF or DMSO. clockss.orgrsc.org

Table 3: General Methods for Azidomethyl Group Introduction

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Hydroxymethyl | 1. 4-Nitrobenzenesulfonyl chloride, base2. Sodium azide | Azidomethyl | nih.gov |

| Hydroxymethyl | Triphenylphosphine, Sodium azide, CCl₄, DMF, 90 °C | Azidomethyl | memphis.edu |

| Chloromethyl | Sodium azide, DMF or DMSO | Azidomethyl | rsc.org |

| Bromomethyl | Sodium azide | Azidomethyl | clockss.org |

Incorporation of this compound Moieties into Complex Molecular Architectures

The this compound moiety serves as a valuable building block in the construction of more complex and functionally diverse molecular architectures. Its unique structural and electronic properties make it a desirable component in the design of larger molecules, particularly in the fields of materials science and pharmaceuticals. The inherent polarity and hydrogen bonding capabilities of the morpholinone core can influence the physicochemical properties of the final construct.

One notable application involves the use of activated morpholine derivatives in polymer chemistry. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholine is employed to activate the acid groups on polyglutamate chains. google.com This activation facilitates "post-polymerization modification," a powerful strategy for introducing a wide array of functionalities, such as drugs, markers, or directing units, onto the polymer backbone. google.com This method allows for the creation of highly versatile polymeric systems with tailored properties for applications in drug delivery and molecular imaging. google.com

Furthermore, the morpholine scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently incorporated into larger, biologically active compounds. unimi.it The synthesis of complex molecules often involves the strategic integration of building blocks like this compound or its precursors. biosynce.comacs.org These fragments can be introduced via multi-step synthetic sequences to form key intermediates that are then elaborated into the final complex targets. The morpholine ring system can impart favorable properties such as improved metabolic stability and aqueous solubility to the parent molecule. unimi.it

| Complex Architecture | Role of Morpholine Moiety | Application Area | Reference |

| Functional Polyglutamates | Activated with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholine for post-polymerization modification. | Drug Delivery, Molecular Imaging | google.com |

| Bioactive Polycyclic Compounds | Used as a versatile, enantioenriched tetrahydroaminoquinoline scaffold derived from morpholine-related structures. | Chemical Biology, Drug Discovery | acs.org |

| Peptidomimetics | Incorporated as a privileged scaffold to improve physicochemical and biological properties. | Medicinal Chemistry | unimi.itresearchgate.net |

Derivatization for Biological Activity Studies

The this compound scaffold is a common starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. Derivatization, the process of chemically modifying a core molecule, is a key strategy used to explore the structure-activity relationship (SAR) of a chemical series. ontosight.ai Morpholin-3-one derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Chemical derivatization can be used to enhance not only the biological activity but also the analytical detectability of molecules in biological samples. rsc.orgddtjournal.com For instance, derivatization techniques are employed to improve ionization efficiency and provide specific fragmentation patterns in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, which is crucial for metabolomics and the study of biological organic acids. rsc.orgnih.govnih.gov

Common derivatization strategies for the this compound core would involve modifications at several key positions:

N-Alkylation/Acylation: The nitrogen atom of the morpholine ring can be further functionalized. While the target compound is N-methylated, related morpholine derivatives undergo reactions with alkyl halides or acyl chlorides to introduce diverse substituents that can modulate biological activity. biosynce.com

C2/C5/C6 Functionalization: The carbon atoms of the morpholine ring can be functionalized, often through halogenation followed by subsequent substitution reactions, to introduce new chemical groups. biosynce.com

Condensation Reactions: If a derivative of this compound contains a reactive handle like an aldehyde, it can undergo condensation reactions with amines to form Schiff bases, a common tactic in drug design.

| Derivatization Strategy | Purpose | Potential Biological Target | Reference |

| Modification of the morpholinone core | Exploration of antimicrobial, anti-inflammatory, and anticancer properties. | Various enzymes and receptors | ontosight.ai |

| Addition of charged moieties | Enhancement of ionization efficiency for LC-MS/MS detection in biological fluids. | Metabolomics, Pharmacokinetic studies | rsc.orgddtjournal.com |

| Synthesis of peptide conjugates | Creation of peptidomimetics with improved stability and cell permeability. | Proteases, Protein-protein interactions | researchgate.net |

Synthesis of Chiral this compound Building Blocks

The demand for enantiomerically pure compounds in the pharmaceutical industry is substantial, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. nih.gov Consequently, the development of methods for the synthesis of chiral building blocks, including chiral this compound derivatives, is an active area of research. unimi.itnih.gov Such building blocks are essential for constructing complex chiral drug candidates. nih.govresearchgate.netrsc.org

The synthesis of optically pure morpholine derivatives can be challenging but is often achieved by employing stereospecific strategies starting from materials in the "chiral pool." unimi.it For example, enantiomers of 1,2-propanediol can serve as starting materials for the synthesis of optically pure 3-hydroxymethylmorpholine (B1309833) building blocks, which are direct precursors to chiral morpholin-3-one structures. unimi.it

Key strategies for accessing chiral this compound building blocks include:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials like amino acids or hydroxy acids to construct the morpholinone ring system, thereby transferring the initial chirality to the final product.

Asymmetric Catalysis: Employing chiral catalysts, such as transition metal complexes with chiral ligands (e.g., DuPHOS, Noyori catalysts), to induce enantioselectivity in a key bond-forming step of the synthesis. nih.gov This approach allows for the creation of chiral centers from achiral starting materials.

Ireland-Claisen Rearrangement: This powerful rearrangement reaction can be used for the stereocontrolled construction of contiguous stereocenters, which could be applied to synthesize complex chiral building blocks for morpholine derivatives. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to chemical manufacturing to reduce environmental impact, minimize waste, and improve safety. nih.gov The synthesis of this compound and its derivatives is an area where these principles can be effectively implemented.

Exploration of Sustainable Synthetic Protocols

Sustainable synthetic protocols aim to reduce energy consumption, use renewable resources, and simplify reaction procedures. For the synthesis of heterocyclic compounds like this compound, several innovative techniques are being explored:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and selectivity with reduced side product formation. scielo.org.mxnih.gov This technology is considered a green tool as it can often be performed in solvent-free conditions or with greener solvents. scielo.org.mx

Sonochemistry: The use of ultrasound to promote chemical reactions can lead to significantly improved reaction rates and yields. nih.gov Sonochemical methods have been successfully applied to synthesize triazine derivatives in aqueous media, demonstrating their potential for sustainable synthesis. nih.gov

Phase-Transfer Catalysis (PTC): PTC allows for reactions between reagents in immiscible phases (e.g., aqueous and organic), often enabling the use of water as a solvent and milder reaction conditions. This approach enhances efficiency and sustainability. nih.gov

A study on the synthesis of 1,3,5-triazine (B166579) derivatives from a morpholine-containing intermediate highlighted the benefits of these green protocols. nih.gov Compared to conventional heating which required 5-6 hours, the sonochemical method in water was complete in 30-35 minutes. nih.gov

| Green Protocol | Traditional Method | Improvement | Reference |

| Microwave-Assisted Synthesis (30-60 min) | Conventional Reflux (4-5 h) | Significant reduction in reaction time, increased yield. | nih.gov |

| Ultrasound-Assisted Synthesis (30-35 min) | Conventional Reflux (5-6 h) | Drastic time reduction, enables use of aqueous media. | nih.gov |

| Catalytic Transfer Hydrogenation in Ionic Liquid | Reactions in volatile organic solvents | Catalyst and solvent can be recycled; moderate to excellent yields. | scielo.org.mx |

Atom Economy and Waste Minimization in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nwnu.edu.cn Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste. sescollege.ac.inbuecher.de In contrast, substitution and elimination reactions often have poor atom economy. sescollege.ac.in

For the production of this compound, synthetic routes should be designed to maximize atom economy.

Catalytic Routes: Using catalysts instead of stoichiometric reagents can significantly improve atom economy. For example, a catalytic method for amide synthesis showed 93% atom economy, compared to 49% for an acid chloride route and 31% for a coupling reagent method. sescollege.ac.in

Green Reagents: The choice of reagents is critical. The synthesis of N-methylmorpholine using dimethyl carbonate (a green methylating agent) instead of toxic methyl halides is an example of a greener process where the byproducts are methanol and carbon dioxide. asianpubs.org This approach minimizes the formation of waste salts. asianpubs.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing the atoms of all starting materials, are inherently atom-economical and efficient. researchgate.net

The E-Factor (Environmental Factor), which measures the mass ratio of waste to the desired product, is another metric used to assess the environmental impact of a process. Green protocols aim for a low E-Factor. rsc.org

Use of Environmentally Benign Solvents and Reaction Conditions

Solvents account for a significant portion of the waste generated in chemical processes. organic-chemistry.org Replacing hazardous and volatile organic compounds (VOCs) with environmentally benign alternatives is a key goal of green chemistry. nih.gov

Catalytic Methods for Enhanced Greenness

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the synthesis of this compound and its derivatives, catalytic methods are pivotal for improving reaction efficiency, reducing waste, and avoiding hazardous reagents. These approaches often focus on catalytic hydrogenation, oxidation, and cyclization reactions, which offer significant advantages over stoichiometric processes by providing higher atom economy, milder reaction conditions, and the use of more environmentally benign substances.

Catalytic Hydrogenation

A frequently employed step in the synthesis of 4-substituted morpholin-3-one derivatives, particularly those with an aminophenyl group, is the reduction of a nitro group. Catalytic hydrogenation is a primary example of a green chemical process, replacing older methods that used stoichiometric metal reductants (like tin or iron in acidic media) which generate large quantities of metallic waste. asianpubs.org

The most common approach involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas (H₂). This method is highly efficient and the catalyst can often be recovered and recycled. However, the use of hydrogen gas, which is highly flammable and requires high-pressure equipment, presents significant safety challenges for industrial-scale production. google.com Research has focused on optimizing reaction conditions to improve safety and yield.

Table 1: Comparison of Catalytic Hydrogenation Conditions for 4-(4-Nitrophenyl)morpholin-3-one

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5% Pd/C | Tetrahydrofuran | 70 | 50 | 37.6 | google.com |

| 5% Pd/C | Ethanol | 80 | 5 | 93 | google.com |

| 5% Pd/C | Methanol | RT | - | - | google.com |

| 5% Pd/C | Tetrahydrofuran | 40 | 2 | 95 | google.comsemanticscholar.org |

| 5% Pd/C | N,N-Dimethylformamide | Room Temp | Atmospheric | 83.2 | google.com |

To circumvent the hazards associated with hydrogen gas, catalytic transfer hydrogenation offers a greener and safer alternative. This technique uses a hydrogen donor molecule in the presence of a catalyst. Ammonium (B1175870) formate (B1220265) (HCOONH₄) is an excellent hydrogen donor for this purpose. google.com The reaction can be carried out in a standard reactor at atmospheric pressure and room temperature. The byproducts of ammonium formate oxidation are nitrogen, carbon dioxide, and water, which are environmentally benign and easy to remove. google.com This method avoids the risks of pressurized hydrogen gas while maintaining high product purity and yield. google.com

Table 2: Green Catalytic Transfer Hydrogenation using Ammonium Formate

| Raw Material | Hydrogen Donor | Catalyst | Solvent | Conditions | Benefit | Reference |

|---|---|---|---|---|---|---|

| 4-(4-Nitrophenyl)-3-morpholinone | Anhydrous Ammonium Formate | Palladium on Carbon (Pd/C) | Polar Solvents | Room Temperature, Atmospheric Pressure | Avoids pressurized H₂, mild conditions, high purity, environmentally friendly byproducts. | google.com |

Catalytic Amidation and Cyclization

The formation of the morpholinone ring structure often involves an amidation followed by a cyclization step. Green catalytic approaches have been developed for these transformations to enhance efficiency and reduce the use of toxic reagents.

One innovative process utilizes phenylboronic acid as a catalyst for the amidation reaction between 2-(2-chloroethoxy)acetic acid and 4-nitroaniline. google.com Boronic acid catalysts are advantageous as they are generally stable in air, relatively inexpensive, and exhibit low toxicity, aligning well with green chemistry principles. researchgate.net

Other Green Catalytic Strategies

The application of green catalytic principles extends to other parts of the synthesis of morpholinone precursors. For example, the oxidation of 2-(2-chloroethoxy)ethanol (B196239) to 2-(2-chloroethoxy)acetic acid can be achieved using catalytic amounts of ruthenium(III) chloride with a co-oxidant. semanticscholar.org This catalytic approach is preferable to using stoichiometric amounts of strong oxidizing agents.

Furthermore, the use of ionic liquids as both catalysts and environmentally benign solvents represents a frontier in green chemistry. lidsen.combeilstein-journals.org For instance, morpholine-based ionic liquids have been developed and used as catalysts in the synthesis of other heterocyclic compounds, demonstrating excellent catalytic activity and simple product separation through filtration. lidsen.commatec-conferences.org These methodologies showcase potential future directions for the even greener synthesis of this compound and its derivatives.

Applications of 4 Methylmorpholin 3 One in Diverse Chemical Fields

Medicinal and Pharmaceutical Chemistry

The morpholin-3-one (B89469) core, of which 4-Methylmorpholin-3-one is a derivative, is a privileged structure in medicinal chemistry. This is due to its favorable physicochemical, biological, and metabolic properties, as well as the relative ease of its synthesis. sci-hub.senih.gov The morpholine (B109124) ring system is a versatile and readily accessible building block in the creation of new drugs. sci-hub.senih.gov

As a Versatile Intermediate in Pharmaceutical Synthesis

4-Methylmorpholine (B44366), a related compound, serves as a crucial reagent in modern pharmaceutical synthesis, acting as a mild organic base and catalyst in the manufacturing of Active Pharmaceutical Ingredients (APIs). tuodaindus.com It is also utilized as a precursor for preparing other chemical reagents. For instance, 4-methylmorpholine can be used to synthesize N-methylmorpholine N-oxide and 1-butyl-1-methylmorpholinium bromide. It also functions as a basic catalyst in certain organic reactions and as an activating agent in the synthesis of biopolymers for cosmetic and pharmaceutical applications. The broader class of morpholin-3-ones are important intermediates in the synthesis of various biologically active compounds, including antimalarials, kinase inhibitors, and anticoagulants.

Synthesis of Biologically Active Morpholin-3-one Derivatives

The morpholin-3-one scaffold is a key component in the synthesis of numerous biologically active derivatives. ontosight.ai These derivatives have shown potential in a variety of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. ontosight.ai The synthesis of these derivatives often involves multi-step reactions, such as condensation, cyclization, and substitution, starting from readily available precursors. ontosight.ai

Derivatives of morpholin-3-one have been investigated for their antimicrobial properties. For example, pyrazole-based oxothiazolidine hybrids incorporating a morpholin-3-one moiety have been synthesized and evaluated for their antibacterial and antifungal activities. asianpubs.org One such derivative, 4-{4-[2-(1-phenyl-3-(2-methoxyphenyl)phenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]-phenyl}-morpholin-3-one, demonstrated notable antimicrobial potential. asianpubs.org

Similarly, novel morpholine derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one (B139978) have been screened for in vitro antibacterial activities. ijprs.com Schiff base derivatives of quinolin aldehyde with 4-(4-aminophenyl) morpholin-3-one have also been synthesized and tested for their antimicrobial activity. researchgate.net

Studies on N-methylmorpholinium derivatives containing a 1,3,4-oxadiazole (B1194373) core have shown significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae and X. axonopodis pv. citri. semanticscholar.org Specifically, compounds 3l and 3i in one study exhibited the strongest activity. semanticscholar.org Another study focused on 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine, which showed bactericidal effects at certain concentrations. researchgate.net

The following table summarizes the antimicrobial activity of selected morpholin-3-one derivatives:

| Derivative Type | Target Organism(s) | Key Findings |

| Pyrazole-based oxothiazolidine hybrids | B. coccus, B. subtilis, E. coli, P. vulgaris, A. niger | Moderate to good antibacterial and antifungal potential. asianpubs.org |

| Schiff base of quinolin aldehyde | Standard bacterial strains | Showed antimicrobial activity. researchgate.net |

| N-methylmorpholinium derivatives | Xanthomonas oryzae pv. oryzae, X. axonopodis pv. citri | Strong antibacterial activity, with compounds 3l and 3i being most potent. semanticscholar.org |

| 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine | Enterobacteriaceae family | Bactericidal effect at 0.5% and 1.0% mass concentrations. researchgate.net |

Morpholin-3-one derivatives have also been explored for their anti-inflammatory potential. A series of compounds created by attaching 4-aminophenylmorpholin-3-one to a 1,3,5-triazine (B166579) scaffold have demonstrated analgesic and anti-inflammatory activity. acs.org Two compounds in this series, 4b and 6b, were identified as potent inhibitors of COX-2, an enzyme involved in inflammation. acs.org

New derivatives of 4-aryl-2-arylimino-2,3-dihydrothiazole containing a morpholine moiety have also been synthesized and shown to possess both analgesic and anti-inflammatory effects in animal models. lpnu.ua Furthermore, certain morpholinopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity in macrophage cells, with some compounds inhibiting the production of nitric oxide at non-toxic concentrations. researchgate.net The anti-inflammatory effects are often attributed to the downregulation of pro-inflammatory cytokines and the inhibition of inflammatory pathways. nih.gov

A significant area of research for morpholin-3-one derivatives is their potential as anticancer agents. Several studies have shown that these compounds can inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death).

For instance, certain novel morpholin-3-one derivatives were found to inhibit the growth of A549 lung cancer cells in a dose-dependent manner. nih.gov These compounds were shown to induce apoptosis and increase the levels of the p53 and Fas proteins, which are important in regulating cell growth and apoptosis. nih.gov Specifically, the derivatives 4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) morpholin-3-one, 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) morpholin-3-one, and 6-((4-nitrophenoxy) methyl)-4-phenylmorpholin-3-one were effective in this regard. nih.gov

Other research has focused on 4-methyl-6-morpholinopyrimidine derivatives, which exhibited potent anticancer activity against HeLa (cervix) and NCI-H460 (lung) cancer cell lines. researchgate.net The mechanism of action for these compounds was linked to the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis. researchgate.net Similarly, some 2-thioxoimidazolidin-4-one derivatives have shown cytotoxic and apoptotic effects on the HepG2 liver cancer cell line. mdpi.com

The table below presents data on the anticancer activity of various morpholin-3-one derivatives:

| Derivative | Cell Line(s) | Key Findings |

| 4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) morpholin-3-one | A549 (Lung) | Induced apoptosis and elevated p53 and Fas protein levels. nih.gov |

| 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) morpholin-3-one | A549 (Lung) | Induced apoptosis and elevated p53 and Fas protein levels. nih.gov |

| 6-((4-nitrophenoxy) methyl)-4-phenylmorpholin-3-one | A549 (Lung) | Induced apoptosis and elevated p53 and Fas protein levels. nih.gov |

| 4-methyl-6-morpholinopyrimidine derivatives (4c and 5h) | HeLa (Cervix), NCI-H460 (Lung) | Potent anticancer activity with IC50 values of 5.88 ± 1.22 and 6.11± 2.12 µM, respectively. researchgate.net |

| 2-thioxoimidazolidin-4-one derivative (Compound 4) | HepG2 (Liver) | Induced apoptosis and arrested the cell cycle at the G2/M phase. mdpi.com |

Derivatives of morpholin-3-one have also been investigated as inhibitors of various enzymes, with a particular focus on α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.com Inhibition of this enzyme can help manage blood glucose levels, making it a target for anti-diabetic drugs. mdpi.com

A novel series of 1,3,5-triazine derivatives incorporating a morpholine moiety were synthesized and showed excellent inhibitory activity against α-glucosidase. acs.org Some of these compounds were found to be significantly more potent than the standard drug, acarbose. acs.org Similarly, a series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives demonstrated considerable α-glucosidase inhibitory potential, with one compound having a particularly high inhibitory effect. researchgate.net

Benzimidazole urea (B33335) derivatives containing a morpholine scaffold have also been identified as having good to moderate inhibitory activity against both α-amylase and α-glucosidase. mdpi.com

The following table highlights the α-glucosidase inhibitory activity of some morpholin-3-one derivatives:

| Derivative Series | Key Findings |

| 1,3,5-Triazine derivatives | Several analogues showed excellent inhibitory activity, with IC50 values ranging from 1.10 ± 0.10 to 18.10 ± 0.20 μM. acs.org |

| 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives | All molecules showed considerable inhibitory potential, with IC50 values from 0.18 ± 0.01 to 20.46 ± 0.21 µg/mL. researchgate.net |

| Benzimidazole urea derivatives | Compounds 3c, 3e, and 3g showed good inhibitory effects on α-glucosidase with IC50 values of 17.47 ± 0.03 µM, 21.97 ± 0.19 µM, and 23.01 ± 0.12 µM, respectively. mdpi.com |

Anticonvulsant and Hypnotic Activity

Research has identified notable anticonvulsant and hypnotic properties in molecular salts containing the 4-methylmorpholine moiety. iucr.orgnih.goviucr.orgresearchgate.net A specific derivative, 4-methylmorpholin-4-ium (B8409614) 1,3-dimethyl-5-(2,4,6-trinitrophenyl)barbiturate, has been synthesized and studied for its biological activities. iucr.orgnih.goviucr.org This molecular salt, which incorporates a 4-methylmorpholin-4-ium cation, has demonstrated significant anticonvulsant effects in studies on albino rats, even at low doses. iucr.orgnih.gov

The study of this compound revealed that barbituric acid derivatives are potential agents for treating epilepsy. nih.gov The specific molecular salt containing the 4-methylmorpholin-4-ium cation was found to possess anticonvulsant activity when tested using the Maximal Electro Shock (MES) method. iucr.orgnih.gov Furthermore, at therapeutic doses, it was observed to induce hypnosis in albino mice. iucr.orgnih.goviucr.org The stability of the salt is enhanced by a hydrogen bond between the protonated nitrogen atom of the 4-methylmorpholin-4-ium cation and a carbonyl oxygen atom of the barbiturate (B1230296) anion. nih.govresearchgate.net

Table 1: Biological Activity of 4-methylmorpholin-4-ium 1,3-dimethyl-5-(2,4,6-trinitrophenyl)barbiturate

| Activity | Test Model | Observation | Finding |

| Anticonvulsant | Maximal Electro Shock (MES) method on albino rats | Activity observed at a low dosage (25 mg/kg) | The compound is a potential anti-epileptic agent. iucr.orgnih.gov |

| Hypnotic | Albino mice | Hypnosis induced at a therapeutic dose (100 mg/kg) | The compound possesses hypnotic properties. iucr.orgnih.goviucr.org |

Role as a Building Block for Lead Compounds in Drug Development

In the field of drug discovery, building blocks are fundamental chemical units that can be linked together to create new, more complex compounds. biosolveit.de Access to a diverse collection of high-quality, novel building blocks is a pragmatic strategy to accelerate drug discovery projects and improve the quality of potential drug candidates. csmres.co.uknih.gov These building blocks are the reagents used to synthesize compounds for screening collections and to optimize lead compounds. csmres.co.uk

Structural-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are critical tools in modern drug discovery. longdom.org QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. longdom.orgwikipedia.org The fundamental principle is that variations in the structural or physicochemical properties of a group of molecules are responsible for the differences in their biological activities. d-nb.info These models allow researchers to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and optimizing lead compounds. wikipedia.org

A QSAR study involves developing a mathematical model in the form of: Activity = f (physicochemical properties and/or structural properties) + error . wikipedia.org The predictors in this model consist of physicochemical properties or theoretical molecular descriptors, while the response variable is a measure of biological activity. wikipedia.org

These methodologies are applied broadly in medicinal chemistry. For example, QSAR studies have been used to identify plant flavonoids as potential inhibitors of the dengue NS2B-NS3 protease. d-nb.info While specific, published QSAR studies focusing solely on this compound are not detailed in the provided sources, the techniques are widely applicable to any class of compounds, including morpholine derivatives, to guide the development of new therapeutic agents. longdom.orgresearchgate.net

Catalysis and Materials Science

While this compound has applications in medicinal chemistry, its related compounds, 4-Methylmorpholine (NMM) and 4-Methylmorpholine N-oxide (NMO), are of significant importance in industrial and laboratory synthesis, serving as catalysts, bases, solvents, and oxidants.

Use of 4-Methylmorpholine (NMM) as a Base and Catalyst in Organic Synthesis

4-Methylmorpholine (NMM), a cyclic tertiary amine, is a versatile organic compound used as a base and catalyst in a variety of chemical reactions. wikipedia.orghnsincere.com It is a colorless liquid that functions as a base catalyst in the production of polyurethanes. wikipedia.orgatamankimya.com In pharmaceutical synthesis, NMM is employed as a critical catalyst for processes such as peptide coupling reactions. hnsincere.com Its utility also extends to the synthesis of antibiotics like aminobenzylpenicillin. atamankimya.com NMM is considered an important fine chemical raw material and is used as an intermediate for agrochemicals, a vulcanization accelerator for rubber, and a component in metal rust inhibitors. hnsincere.comatamankimya.comchemicalbook.com

Applications of 4-Methylmorpholine N-oxide (NMO) as a Solvent and Co-oxidant

4-Methylmorpholine N-oxide (NMO) is a heterocyclic amine oxide derived from NMM. wikipedia.orgsincerechemical.com It is a highly valuable oxidant in organic chemistry. ontosight.ai NMO is frequently used as a co-oxidant, meaning it regenerates a primary catalytic oxidant that has been consumed in a reaction. wikipedia.orgatamanchemicals.com This allows for the use of smaller, catalytic amounts of expensive and often toxic primary oxidants like osmium tetroxide. wikipedia.org A prominent example is its use in the Sharpless asymmetric dihydroxylation and the Upjohn dihydroxylation to convert alkenes into vicinal diols. wikipedia.orgatamanchemicals.com It is also used with tetrapropylammonium (B79313) perruthenate (TPAP) for the oxidation of alcohols. atamanchemicals.comatamankimya.comatamankimya.com

Beyond its role as a co-oxidant, NMO is a powerful solvent. chemicalbook.com It is particularly known for its ability to dissolve cellulose (B213188) and scleroproteins. atamankimya.comatamankimya.comchemicalbook.com

Table 2: Key Applications of NMM and NMO

| Compound | Type | Primary Role(s) | Example Applications |

| 4-Methylmorpholine (NMM) | Cyclic Tertiary Amine | Base, Catalyst | Polyurethane foam production, peptide synthesis. wikipedia.orghnsincere.comatamankimya.com |

| 4-Methylmorpholine N-oxide (NMO) | Amine Oxide | Co-oxidant, Solvent | Sharpless asymmetric dihydroxylation, Lyocell process. wikipedia.orgatamanchemicals.comatamankimya.com |

Cellulose Dissolution in the Lyocell Process

One of the most significant industrial applications of 4-Methylmorpholine N-oxide is as a solvent in the Lyocell process for manufacturing regenerated cellulose fibers. atamanchemicals.comatamankimya.comtennessee.edu NMO, typically in its monohydrate form, is currently the only known industrial solvent capable of directly dissolving cellulose without derivatization. atamanchemicals.comatamankimya.com

Cellulose is generally insoluble in water and most common solvents due to its highly structured and extensive intermolecular hydrogen bonding network. atamanchemicals.comtennessee.edu The highly polar NMO molecule is able to break these hydrogen bonds, allowing the cellulose polymer to dissolve and form a viscous solution called a "dope". wikipedia.orgatamanchemicals.comtennessee.edu This solution is then extruded through spinnerets into a water bath, where the cellulose reprecipitates to form fibers. wikipedia.orgatamanchemicals.com The NMO solvent is recovered from the water bath and recycled with high efficiency, making the Lyocell process an environmentally friendly alternative to older methods like the viscose process, which requires the use of toxic chemicals like carbon disulfide. wikipedia.orgusda.gov

Catalysis in Cyanosilylation of Ketones and Aldehydes

4-Methylmorpholine N-oxide (NMO), a derivative of 4-methylmorpholine, has demonstrated its utility as a non-metallic catalyst in the cyanosilylation of ketones and aldehydes. scientificlabs.comchemicalbook.comataman-chemicals.com This reaction is a crucial carbon-carbon bond-forming process in organic synthesis, yielding cyanohydrin trimethylsilyl (B98337) ethers, which are versatile intermediates for the preparation of α-hydroxy carboxylic acids, β-amino alcohols, and other valuable chiral compounds. researchgate.net

The catalytic activity of NMO in this transformation has been a subject of study, highlighting its role in facilitating the addition of trimethylsilyl cyanide (TMSCN) to a variety of carbonyl compounds. scientificlabs.comataman-chemicals.com Research indicates that NMO can effectively catalyze the cyanosilylation of both aldehydes and ketones. scientificlabs.com Supported ionic liquid-like phases (SILLPs) incorporating morpholine-based structures have also been shown to be efficient organocatalysts for the cyanosilylation of carbonyl compounds under solvent-free conditions. researchgate.net

The effectiveness of these catalysts is often evaluated based on reaction yield and conditions. For instance, various catalysts, including N-methylmorpholine N-oxide, have been employed in the cyanosilylation reaction between aldehydes and TMSCN to produce cyanohydrin trimethylsilyl ethers. researchgate.net

Polyurethane Catalysis

4-Methylmorpholine and its derivatives are significant in the field of polyurethane chemistry, acting as amine catalysts in the formation of polyurethane foams. tuodaindus.comatamankimya.comresearchgate.net Polyurethanes are produced through the reaction of a diisocyanate with a polyol, and amine catalysts are crucial for controlling the rates of the gelling (polymerization) and blowing (gas-forming) reactions. americanchemistry.com

Theoretical studies have been conducted to understand the catalytic mechanism of 4-methylmorpholine in urethane (B1682113) formation. A computational study on the reaction of phenyl isocyanate and butan-1-ol revealed that the presence of 4-methylmorpholine significantly alters the reaction mechanism compared to the catalyst-free process. researchgate.netnih.gov The catalytic cycle involves multiple steps, and the study highlighted the effectiveness of 4-methylmorpholine as a catalyst compared to morpholine, attributing this to differences in their proton affinity. researchgate.netnih.gov These findings are valuable for the design and development of new polyurethane catalysts. researchgate.netnih.gov

4-Methylmorpholine provides precise control over the reaction kinetics, which is essential for achieving the desired properties in the final polyurethane product, such as cell structure in foams. tuodaindus.com It is used in the production of both flexible and rigid polyurethane foams. tuodaindus.com

Role in Industrial Emission Reduction (e.g., Carbon Capture Systems)

Carbon Capture and Storage (CCS) and Carbon Capture, Utilisation, and Storage (CCUS) are critical technologies for mitigating industrial carbon dioxide (CO2) emissions to address global warming. nationalgrid.comiea.org These processes involve capturing CO2 from industrial sources, transporting it, and storing it permanently underground or utilizing it in other industrial processes. nationalgrid.comiea.org

Amines and amine-derived compounds are central to many carbon capture technologies, acting as absorbents to separate CO2 from other industrial gases. tuodaindus.com 4-Methylmorpholine has been identified as an effective absorbent for CO2 in carbon capture systems. tuodaindus.com Its properties, such as rapid absorption kinetics and high loading capacity, make it a promising candidate for industrial emission reduction applications. tuodaindus.com

The development of efficient and cost-effective capture technologies is a key area of research in the field of CCS. windows.net The use of advanced solvents and absorbents, like 4-methylmorpholine, can contribute to reducing the energy penalty associated with CO2 capture. windows.net The captured CO2 can then be stored in geological formations or utilized in various applications, including the production of plastics, concrete, or biofuels. nationalgrid.com

Advanced Organic Synthesis and Methodology Development

Application as a Chiral Building Block in Asymmetric Synthesis

Chiral morpholine derivatives are valuable building blocks in asymmetric synthesis, a field focused on the selective synthesis of a specific stereoisomer of a chiral compound. sigmaaldrich.com These enantiomerically pure compounds are crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. ub.eduardena.com

This compound and its derivatives can serve as chiral scaffolds for the synthesis of complex, biologically active molecules. sigmaaldrich.com For example, (R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one is a commercially available chiral building block used in asymmetric synthesis. bldpharm.com The use of such chiral building blocks allows for the creation of new stereogenic centers with high levels of control. ub.edu

The synthesis of enantiopure compounds often relies on one of three main approaches: resolution of racemates, synthetic transformations from an enantiomerically pure starting material (chiral pool synthesis), or asymmetric catalysis. ub.edu Chiral building blocks like substituted 4-methylmorpholin-3-ones fall into the category of the chiral pool, providing a readily available source of chirality. enamine.net

Synthesis of Enantiopure Compounds

The synthesis of enantiopure compounds is a cornerstone of modern medicinal chemistry and drug development. ub.eduenamine.net Enantiopure compounds are single enantiomers of a chiral molecule. ardena.com The demand for enantiomerically pure drugs has driven the development of various synthetic strategies to achieve high levels of stereoselectivity. ub.edu

The use of chiral building blocks, such as derivatives of this compound, is a key strategy in the synthesis of enantiopure compounds. enamine.net These building blocks are incorporated into the final molecule, transferring their inherent chirality. For instance, chiral amines are widely used as building blocks in the synthesis of pharmaceuticals and natural products.

Future Research Directions and Unexplored Avenues for 4 Methylmorpholin 3 One

Novel Synthetic Methodologies

Advancements in synthetic organic chemistry offer promising avenues for the production of 4-methylmorpholin-3-one and its derivatives. The focus is on developing methods that are not only efficient but also highly selective and scalable, catering to the increasing demands of pharmaceutical and industrial applications.

The biological activity of morpholinone derivatives is often intrinsically linked to their specific stereochemistry and the precise arrangement of substituents on the heterocyclic ring. Consequently, the development of synthetic methods that afford high levels of chemo- and regioselectivity is a critical area for future research. Current synthetic strategies can sometimes result in mixtures of isomers, necessitating complex purification steps.

Future work should prioritize the design of catalyst systems and reaction conditions that can selectively target specific positions on the morpholinone core. For instance, developing protocols for the regioselective functionalization of the carbon atoms adjacent to the nitrogen or oxygen would provide access to a wider array of novel derivatives. researchgate.net Research into protecting-group-free, one-pot protocols has shown success in the regioselective synthesis of related morpholin-2-ones, and applying similar principles to this compound could be highly fruitful. researchgate.net The use of azides in cycloaddition reactions has also proven effective for creating heterocycles with complete regioselectivity, a technique that could be adapted for morpholinone synthesis. mdpi.com Ultimately, achieving high selectivity will streamline the synthesis of complex molecules, facilitate clearer structure-activity relationship (SAR) studies, and lead to the discovery of more potent and specific bioactive compounds.

Traditional batch synthesis methods often face challenges related to scalability, safety, and process control, particularly for exothermic reactions or when handling hazardous reagents. wuxiapptec.com Flow chemistry, or continuous flow processing, presents a compelling alternative for the large-scale production of this compound. vapourtec.com This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. wuxiapptec.comvapourtec.com

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Process Type | Discontinuous; reagents loaded at the start. | Continuous; reagents pumped through a reactor. vapourtec.com |

| Scalability | Often challenging; requires larger vessels. | Easily scaled by running the process for longer durations. vapourtec.com |

| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent due to high surface-area-to-volume ratio of reactors. vapourtec.com |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes at any time. wuxiapptec.com |

| Process Control | Less precise control over temperature and mixing. | Fine control over temperature, pressure, and residence time. wuxiapptec.com |

| Byproduct Formation | Can be higher due to temperature gradients and mixing issues. | Minimized through precise control, leading to higher purity. tarosdiscovery.com |

Biocatalysis, the use of natural catalysts like enzymes, offers a powerful and sustainable alternative to traditional chemical synthesis. spinchem.com Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and enantioselectivity, which can be difficult to achieve with conventional methods. spinchem.commdpi.com

Future research could explore several biocatalytic strategies for synthesizing this compound:

Lipase-Catalyzed Reactions: Lipases are versatile enzymes that can be used for cyclization reactions. A potential route could involve a lipase-catalyzed intramolecular cyclization of a suitable precursor to form the morpholinone ring, a method that has been applied to other lactams. rsc.org

Oxidoreductase-Mediated Synthesis: Enzymes like monooxygenases can perform highly selective oxidation reactions. For example, a Baeyer-Villiger monooxygenase could be used to oxidize a corresponding cyclic ketone to produce the lactone (or lactam) structure of the morpholinone core. mdpi.com

Kinetic Resolution: For producing enantiomerically pure this compound, enzymes can be employed in the kinetic resolution of a racemic mixture, selectively transforming one enantiomer while leaving the other untouched. rsc.org

The development of robust and reusable immobilized enzymes could further enhance the industrial feasibility of these biocatalytic processes, leading to greener and more cost-effective production of chiral morpholinone building blocks. researchgate.net

Exploration of Flow Chemistry for Scalable Production

Expanded Biological Applications

The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. nih.govacs.org While derivatives of this compound have shown promise, significant opportunities exist to investigate their potential against a broader range of diseases and to understand their underlying mechanisms of action more deeply.

The structural features of this compound make it an attractive scaffold for developing inhibitors for various biological targets. Research has already demonstrated the efficacy of morpholine-containing compounds in several therapeutic areas. For instance, AZ20, a compound containing a methylmorpholine group, is a potent and selective inhibitor of the ATR protein kinase, a key target in cancer therapy. researchgate.netacs.org Other morpholine derivatives have been developed as PI3K/mTOR inhibitors for CNS tumors and as α-glucosidase inhibitors for diabetes. nih.govmdpi.com

Future research should systematically explore the potential of this compound derivatives in other areas of unmet medical need:

Neurodegenerative Diseases: Given that morpholine-containing compounds can cross the blood-brain barrier, they are excellent candidates for treating CNS disorders like Alzheimer's and Parkinson's disease. nih.govacs.org

Infectious Diseases: The global threat of antimicrobial resistance necessitates the development of new classes of antibiotics and antivirals. The morpholine scaffold could be functionalized to target novel pathways in bacteria, fungi, or viruses. ontosight.ainih.gov

Rare and Neglected Diseases: The Orphan Drug Act has incentivized research into rare diseases, with oncology and neurology being prominent areas. nih.gov The versatility of the this compound core makes it suitable for developing targeted therapies for these specific patient populations.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Existing Precedent with Morpholine Scaffolds | Future Opportunity |

|---|---|---|

| Oncology | Potent inhibitors of ATR, PI3K, and mTOR kinases. nih.govresearchgate.netacs.org | Development of inhibitors for other cancer-related kinases and pathways. |

| CNS Disorders | Modulation of neuroreceptors and enzymes; blood-brain barrier penetration. nih.govacs.org | Targeting neuroinflammation and protein aggregation in neurodegenerative diseases. |

| Metabolic Diseases | α-Glucosidase inhibitors for diabetes management. mdpi.com | Exploration of targets for obesity, dyslipidemia, and other metabolic syndromes. |

| Infectious Diseases | Antifungal and antibacterial properties of some derivatives. ontosight.ainih.gov | Design of novel agents against drug-resistant pathogens and emerging viruses. |

| Inflammatory Diseases | Anti-inflammatory properties noted in some compound classes. ontosight.ai | Targeting key mediators of chronic inflammatory conditions like rheumatoid arthritis. |

A fundamental aspect of drug discovery is understanding how a compound exerts its biological effect at the molecular level. For any new activity discovered for a this compound derivative, a thorough investigation of its mechanism of action is essential. This goes beyond simply identifying the primary target and involves characterizing the full cascade of downstream cellular events.

Future mechanistic studies should employ a multi-pronged approach:

Target Identification and Validation: Utilizing chemoproteomic probes and other advanced techniques to identify the specific protein(s) that a compound binds to.

Structural Biology: Obtaining X-ray crystal structures of the compound bound to its target protein can reveal the precise molecular interactions responsible for its activity and selectivity. acs.org This information is invaluable for structure-based drug design and optimization.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding how the compound is absorbed, distributed, metabolized, and excreted, and correlating its concentration in the body with its biological effect. The morpholine moiety is known to modulate these properties. nih.gov

By elucidating these mechanisms, researchers can build a comprehensive understanding of a compound's biological profile, which is crucial for its potential translation into a clinical candidate.

Advanced Drug Delivery Systems Utilizing this compound Derivatives

The development of advanced drug delivery systems (DDS) is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy and minimize side effects. nih.gov While the parent this compound has not been extensively studied for this purpose, its derivatives present a fertile ground for innovation in creating sophisticated nanocarriers and targeted drug conjugates. nih.gov Future research could focus on designing and synthesizing novel derivatives that can be incorporated into systems like liposomes, lipid nanoparticles (LNPs), or polymer-drug conjugates. nih.gov

One promising direction involves the synthesis of carbamate (B1207046) derivatives. For instance, compounds like bis(4-fluorophenyl)methyl ((4-methylmorpholin-3-yl)methyl)carbamate have been synthesized, demonstrating the feasibility of modifying the morpholinone core for potential therapeutic applications. mdpi.com Future work could explore how such modifications influence the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which are critical for its function in a drug delivery context. By creating a library of these derivatives, researchers could systematically investigate their ability to self-assemble into nanoparticles or to be conjugated to larger drug molecules or targeting ligands.

Another avenue of exploration is the use of this compound derivatives as components of RNA-targeted probes or delivery vehicles. unige.it The morpholine scaffold is a key component of morpholino oligomers, a class of antisense therapeutics, suggesting that derivatives of this compound could be engineered to interact with nucleic acids. Research could focus on creating cationic derivatives capable of complexing with negatively charged siRNA or mRNA, facilitating their delivery into cells for gene silencing or protein replacement therapies.

A hypothetical research pipeline for developing a this compound-based DDS is presented below:

| Research Phase | Objective | Key Parameters to Investigate | Example Derivative |

| Phase 1: Derivative Synthesis & Characterization | To create a library of this compound derivatives with diverse functional groups. | Solubility, LogP, pKa, stability at physiological pH. | (this compound)-2-ethyl-amine |

| Phase 2: Nanoparticle Formulation | To formulate self-assembled nanoparticles from selected derivatives. | Particle size, zeta potential, drug loading capacity, release kinetics. | Poly(lactic-co-glycolic acid)-conjugated this compound |

| Phase 3: In Vitro Evaluation | To assess the biocompatibility and cellular uptake of the formulated DDS. | Cytotoxicity assays (e.g., MTT), confocal microscopy for uptake visualization. | Fluorescently-labeled this compound derivative nanoparticles |

| Phase 4: In Vivo Proof-of-Concept | To evaluate the pharmacokinetic profile and targeting efficiency in animal models. | Biodistribution, plasma half-life, tumor accumulation (if applicable). | Paclitaxel-loaded this compound nanoparticles |

This table is for illustrative purposes and contains hypothetical data.

Catalytic Innovations

The inherent functionalities of this compound make its scaffold an attractive platform for the development of novel catalysts.

Future research is poised to design and synthesize a new generation of catalysts built upon the this compound framework. A key strategy involves the selective functionalization of the morpholinone ring. Studies have already demonstrated that palladium-catalyzed C(sp³)–H acetoxylation can be achieved on morpholinone structures, providing a powerful tool to introduce new functional groups at specific positions. rsc.orgrsc.org This methodology could be adapted to this compound to create chiral ligands for asymmetric metal catalysis.

Another promising area is in organocatalysis. Research on other morpholine-based structures has shown their effectiveness in promoting reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov By designing ß-morpholine amino acids, scientists have created efficient catalysts that operate via enamine catalysis. This principle can be extended to this compound, where the synthesis of chiral derivatives could yield novel organocatalysts for a variety of asymmetric transformations. The strategic placement of bulky substituents or additional hydrogen-bonding moieties could be used to fine-tune the catalyst's activity and stereoselectivity.

Beyond designing new catalysts, there is a significant opportunity to investigate the role of this compound and its derivatives in novel and complex catalytic cycles. Computational studies on the related compound, 4-methylmorpholine (B44366), have elucidated its mechanism in urethane (B1682113) formation, showing how it acts as a catalyst by activating the alcohol and stabilizing the transition state. researchgate.net Similar computational and kinetic studies could reveal the precise mechanism by which a this compound-based catalyst operates, providing insights for further optimization.

A particularly exciting frontier is the integration of these catalysts into cooperative or triple catalytic systems. nih.govnih.gov In such systems, multiple catalysts work in concert to enable transformations that are not possible with a single catalyst. A chiral this compound derivative could, for example, act as a Brønsted base to activate one substrate, while a transition metal catalyst activates the other, all within the same reaction vessel. nih.gov Investigating the compatibility and potential synergistic effects between this compound-based catalysts and other catalytic systems, such as photoredox or enzymatic catalysis, could lead to the discovery of entirely new reaction pathways. Furthermore, detailed mechanistic studies could explore whether these catalysts operate through inner-sphere or outer-sphere mechanisms in metal-mediated reactions, which has profound implications for catalyst design and reaction control. researchgate.net

Designing Next-Generation this compound-Based Catalysts

Advanced Computational Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound applications, from predicting its properties to simulating its behavior in complex chemical environments.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) modeling are invaluable computational methods for predicting the biological activity or physical properties of new chemical entities directly from their molecular structure. ua.ptsemanticscholar.org These models establish a mathematical correlation between molecular descriptors (e.g., electronic, steric, and topological properties) and an observed outcome. researchgate.netnih.gov

For this compound, future research could focus on building robust QSAR models for a virtual library of its derivatives. In drug delivery, these models could predict parameters like binding affinity to a target receptor, membrane permeability, or metabolic stability. In catalysis, QSAR models could predict a catalyst's enantioselectivity or turnover frequency for a specific reaction. By screening thousands of virtual derivatives, these models can prioritize the synthesis of the most promising candidates, saving significant time and resources. semanticscholar.org

A hypothetical QSAR dataset for predicting the catalytic efficiency of this compound derivatives is shown below:

| Derivative | Topological Polar Surface Area (TPSA) | Molecular Weight ( g/mol ) | Predicted Enantiomeric Excess (%) |

| 2-Phenyl-4-methylmorpholin-3-one | 45.5 | 191.23 | 85 |

| 2-(Naphthyl)-4-methylmorpholin-3-one | 45.5 | 241.28 | 92 |

| 2-(Trifluoromethyl)-4-methylmorpholin-3-one | 58.3 | 183.14 | 78 |

| 5,5-Dimethyl-4-methylmorpholin-3-one | 38.3 | 143.18 | 45 |

This table is for illustrative purposes and contains hypothetical data.

To gain a deeper understanding of reaction mechanisms and catalyst behavior, it is crucial to simulate the complex environment in which a chemical reaction occurs. pitt.edu Advanced computational modeling can be used to simulate the dynamic interactions between a this compound derivative, reactants, and solvent molecules. nih.gov

Computational studies on palladium-catalyzed reactions of morpholinones have already provided significant support for proposed mechanisms, for instance, by calculating the energy barriers for different reaction pathways. rsc.orgcam.ac.uk Future work could apply these techniques to reactions catalyzed by this compound derivatives. By simulating the entire catalytic cycle, researchers can identify rate-determining steps, visualize transition states, and understand the origins of stereoselectivity.

A critical aspect of these simulations is accurately modeling solvation effects, as the solvent can dramatically influence reaction rates and outcomes. researchgate.net Researchers can employ a range of models, from computationally inexpensive implicit solvent models (which treat the solvent as a continuous medium) to highly accurate but demanding explicit solvent models (which simulate individual solvent molecules). pitt.edu Hybrid ML/MM (Machine Learning / Molecular Mechanics) approaches are emerging as a powerful way to balance accuracy and computational cost, offering a path to more realistic simulations of this compound in complex reaction media. nih.gov

| Simulation Parameter | Gas Phase (Vacuum) | Implicit Solvent (Acetonitrile) | Explicit Solvent (Water) |

| Activation Energy (kcal/mol) of Rate-Determining Step | 21.5 | 18.2 | 17.5 |

| Key Intermediate Stabilization Energy (kcal/mol) | -5.3 | -9.8 | -12.1 |

| Observed Dominant Conformation | Folded | Extended | Extended with H-bonding |

This table is for illustrative purposes and contains hypothetical data showing how solvation can impact key reaction parameters.

Predictive Modeling for Structure-Property-Activity Relationships

Sustainability and Circular Economy in this compound Production and Use

The drive towards a more sustainable chemical industry necessitates a critical evaluation of the entire lifecycle of chemical compounds, from production to end-of-life. For this compound, a heterocyclic compound with applications in chemical synthesis, integrating sustainability and circular economy principles is a key area for future research and development. This involves minimizing environmental impact, conserving resources, and designing processes where waste is minimized and materials are kept in use for as long as possible. ellenmacarthurfoundation.orgmdpi.com The core tenets of this approach are rooted in green chemistry and the circular economy model, which contrasts with the traditional linear "take-make-dispose" system. ellenmacarthurfoundation.org

The circular economy is a systems solution framework that aims to tackle global challenges like climate change, biodiversity loss, and pollution. ellenmacarthurfoundation.org It is founded on three main principles: eliminating waste and pollution, circulating products and materials at their highest value, and regenerating nature. ellenmacarthurfoundation.org For chemical compounds like this compound, this translates to innovations in synthesis, use, and recovery.

Future research directions will likely focus on several key areas to enhance the sustainability profile of this compound. These include the adoption of green chemistry principles in its synthesis, the use of renewable feedstocks, development of closed-loop systems for its use and recovery, and comprehensive life cycle assessments to guide these innovations.

Application of Green Chemistry Principles

Green chemistry offers a foundational framework for designing more sustainable chemical processes. Its principles can be directly applied to the synthesis of this compound to reduce its environmental footprint.